Levonantradol

Description

Properties

CAS No. |

71048-87-8 |

|---|---|

Molecular Formula |

C27H35NO4 |

Molecular Weight |

437.6 g/mol |

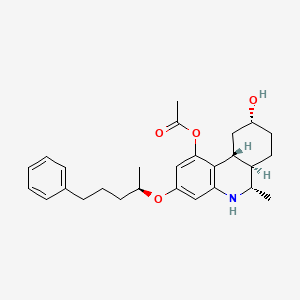

IUPAC Name |

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate |

InChI |

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3/t17-,18+,21-,23+,24-/m1/s1 |

InChI Key |

FFVXQGMUHIJQAO-BFKQJKLPSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O |

Canonical SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |

Appearance |

Solid powder |

Other CAS No. |

71048-87-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |

Origin of Product |

United States |

Preparation Methods

Pioneering Asymmetric Route by Sheshenev et al.

The first asymmetric synthesis of levonantradol, reported by Sheshenev, Boltukhina, and Hii in 2013, established a benchmark for stereocontrolled cannabinoid production. The route leveraged a chiral pool strategy, starting from (R)-5-phenylpentan-2-ol, to construct the critical phenanthridine core. Key steps included:

- Stereoselective Cyclization : A palladium-catalyzed intramolecular Heck reaction formed the B and C rings with >98% enantiomeric excess (ee).

- Hydroxylation and Acetylation : Late-stage oxidation at C9 followed by acetylation introduced the 9-hydroxy-1-acetate motif.

- Resolution of Diastereomers : Chromatographic separation ensured the desired (6S,6aR,9R,10aR) configuration.

This method achieved an overall yield of 12%, with nuclear magnetic resonance (NMR) and X-ray crystallography confirming the absolute configuration.

Comparative Analysis of Synthetic Approaches

Recent patents highlight alternative strategies for analogous cannabinoids, emphasizing enzymatic catalysis and immobilized synthases. While Sheshenev’s chemical synthesis remains predominant for levonantradol, enzymatic routes offer potential for scalability and reduced racemization.

Table 1: Comparison of Levonantradol Synthesis Methods

| Method | Catalysts/Enzymes | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Chemical Asynthesis | Pd(OAc)₂, chiral ligands | 12 | >98 | |

| Enzymatic Immobilization | THCA synthase (immobilized) | N/A | 95–99 |

Structural Characterization and Configuration Analysis

Elucidating the 3D Solution Structure

The 2013 study resolved levonantradol’s solution-phase conformation using NMR spectroscopy and molecular modeling. Key findings included:

- Phenanthridine Core Rigidity : The fused rings adopt a boat-chair conformation, stabilizing the cannabinoid-binding pharmacophore.

- Side-Chain Dynamics : The (R)-5-phenylpentan-2-yloxy group exhibits restricted rotation, favoring interactions with CB1 receptor hydrophobic pockets.

Table 2: Key Structural Parameters from NMR Analysis

| Parameter | Value (ppm or Hz) | Assignment |

|---|---|---|

| $$ ^1H $$ NMR (C9-OH) | 4.21 (s, 1H) | Axial hydroxyl proton |

| $$ ^{13}C $$ NMR (C1-OAc) | 170.5 | Acetyl carbonyl carbon |

Catalytic Innovations in Cannabinoid Synthesis

Hydrogenation and Stereochemical Control

Patent EP0079134A1 details hydrogenation conditions for synthesizing chiral intermediates akin to levonantradol’s side chain. Optimal parameters included:

- Temperature : 0–75°C

- Pressure : Subatmospheric to 5 bar

- Catalyst : Raney nickel or palladium-on-carbon.

These conditions minimized over-reduction and preserved the (R)-configuration at C2 of the pentanol moiety.

Enzyme-Mediated Synthesis

Although levonantradol-specific data are limited, patent US20200048664A1 demonstrates immobilized cannabinoid synthases producing analogs with 95–99% ee. Such methods could adapt to levonantradol by engineering THCA synthase variants to accept non-natural substrates.

Analytical Characterization Protocols

Post-synthesis characterization ensures compliance with pharmaceutical standards. A 2020 protocol outlined:

Chemical Reactions Analysis

Initial Condensation and Reduction

-

Dane salt formation :

-

Amino group protection :

-

Ester saponification :

Cyclodehydration and Ring Formation

-

Cyclodehydration :

-

Etherification :

Formylation and Annulation

-

Double formylation :

-

Michael addition :

-

Robinson annulation :

Final Reduction and Acetylation

-

Olefin reduction :

-

Acetylation :

Stereochemical Control

The synthesis employs chiral catalysts and resolving agents to ensure the correct (6S,6aR,9R,10aR) configuration :

-

Catalyst : [(R-BINAP)Pd(μ-OH)]₂[OTf]₂ enables enantioselective C–C bond formation (97.5% ee) .

-

Recrystallization : Toluene resolves diastereomers, achieving 100% enantiomeric excess (ee) .

Reaction Data Tables

Analytical Verification

-

NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetate at δ 2.05 ppm) .

-

X-ray crystallography : Validates the (6S,6aR,9R,10aR) configuration .

Challenges and Optimizations

-

Solubility : Ethanol/emulphur/saline mixtures are required for intramuscular administration .

-

Byproducts : Minor diastereomers during Michael addition are removed via column chromatography (hexane/EtOAc) .

Levonantradol’s synthesis exemplifies precision in stereochemical control and functional group manipulation, enabling its pharmacological profile as a potent cannabinoid receptor agonist .

Scientific Research Applications

Pharmacological Properties

Binding Affinity and Efficacy

Levonantradol exhibits a higher binding affinity and efficacy compared to other cannabinoids like Δ9-tetrahydrocannabinol (THC) and nabilone. This characteristic makes it a subject of interest in various therapeutic contexts, particularly for conditions that require potent analgesic or antiemetic effects .

Pharmacokinetics

The pharmacokinetics of levonantradol indicate that it can be administered via multiple routes, including intramuscularly and orally. Its half-life ranges from 1 to 2 hours, and doses typically vary from 0.25 mg to 3.0 mg every 2-4 hours . The drug’s ability to cross the blood-brain barrier efficiently due to its lipophilicity enhances its potential effectiveness in treating central nervous system-related conditions.

Clinical Applications

Pain Management

Levonantradol has been investigated for its analgesic properties, particularly in postoperative pain management. A study demonstrated that it effectively alleviated pain without significant emetic side effects, which are common with other opioids . The drug acts on pain pathways within the central nervous system, making it a candidate for treating chronic pain conditions.

Antiemetic Effects

One of the most notable applications of levonantradol is in managing chemotherapy-induced nausea and vomiting. Clinical trials have shown that it is more effective than traditional antiemetics such as prochlorperazine and metoclopramide . Its mechanism involves the modulation of cannabinoid receptors that play a role in the vomiting reflex.

Behavioral Studies

Research involving animal models has provided insights into the behavioral effects of levonantradol. In studies with rhesus monkeys, it was observed that levonantradol produced signs of central nervous system depression but did not maintain self-administration rates higher than its vehicle, indicating a lower potential for abuse compared to traditional narcotics .

Comparative Efficacy

A comprehensive review of studies comparing levonantradol with other cannabinoids highlights its superior efficacy in certain applications:

Mechanism of Action

Levonantradol is a full agonist of the CB1 receptor, which belongs to the superfamily of G-protein coupled receptors (GPCRs) . Endogenous cannabinoids naturally activate GPCRs, modulating the inhibition of adenylyl cyclase and the accumulation of cyclic adenosine monophosphate (cAMP) . The activation of CB1 receptors decreases calcium conductance and increases potassium conductance in the brain, modulating synaptic transmission and mediating psychoactivity . Synthetic cannabinoids like levonantradol mimic these actions, leading to its analgesic and antiemetic effects .

Comparison with Similar Compounds

Table 1: Structural and Receptor Affinity Comparison

Levonantradol’s core structure includes a 9β-hydroxy group and reduced unsaturation compared to THC, enhancing receptor affinity and metabolic stability . Unlike aminoalkylindoles (e.g., WIN 55,212-2), levonantradol retains a classical cannabinoid backbone, subjecting it to stricter regulatory controls .

Anti-Emesis Efficacy and Side Effects

Table 2: Anti-Emesis Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

Levonantradol’s antiemetic efficacy is comparable to dronabinol but inferior to nabilone . In a phase I-II trial, 53% of patients on non-cisplatin regimens achieved partial or complete response, versus 23% on cisplatin . However, 70–90% of patients experienced adverse effects, including injection-site pain (56%) and severe psychotropic reactions (26%) . By contrast, nabilone and dronabinol exhibit milder side-effect profiles, contributing to their regulatory approval .

Analgesic Properties and Abuse Liability

Levonantradol demonstrates analgesic efficacy in postoperative and trauma-related pain, outperforming placebo in clinical trials . Its mechanism involves CB1 receptor-mediated inhibition of acetylcholine turnover in the hippocampus and striatum, distinct from opioid pathways .

Research-Only Derivatives and Preclinical Candidates

Levonantradol’s structural optimization led to compounds like CP-55,940, a high-affinity CB1 agonist used to characterize cannabinoid receptors . Unlike levonantradol, CP-55,940’s bicyclic structure enables diverse preclinical applications without regulatory restrictions .

Biological Activity

Levonantradol, a synthetic cannabinoid derived from tetrahydrocannabinol (THC), has been studied for its various biological activities, particularly in pain management and antiemetic effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the compound's pharmacological properties, efficacy, and safety profile.

Levonantradol is structurally similar to THC, acting primarily on the cannabinoid receptors (CB1 and CB2) in the central nervous system. Its analgesic properties are attributed to its ability to modulate pain pathways through these receptors, leading to reduced nociceptive signaling. Additionally, levonantradol influences prostanoid mechanisms, which may further contribute to its analgesic effects .

Efficacy in Pain Management

- Potency Comparison : Levonantradol has been reported to be approximately 3000 times more potent than morphine in blocking naloxone-induced signs of abstinence in morphine-dependent mice, highlighting its significant analgesic potential .

- Clinical Trials : A rapid literature review identified several randomized controlled trials (RCTs) assessing levonantradol's effectiveness in postoperative pain management. Out of 11 RCTs, two trials using intramuscular levonantradol showed statistically significant pain reduction compared to placebo, although the overall quality of evidence was rated as low due to unclear bias risks .

- Case Studies : In one study involving patients undergoing chemotherapy, levonantradol demonstrated a notable reduction in pain associated with chemotherapy-induced nausea and vomiting (CINV), although it did not outperform conventional antiemetics like prochlorperazine .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Hutcheon et al., 1983 | 108 patients | Levonatnadrol vs. Chlorpromazine | Levonantradol more effective but higher CNS side effects |

| Cunningham et al., 1988 | 70 patients | Nabilone vs. Metoclopramide | Metoclopramide significantly reduced vomiting episodes |

| Svendsen et al., 2004 | 24 patients | Dronabinol for neuropathic pain | Modest analgesic effect with higher adverse events |

Effectiveness in CINV

Levonantradol has been evaluated for its antiemetic properties in patients receiving chemotherapy. The results have been mixed:

- Phase I Trials : A study involving 34 patients receiving cisplatin showed that levonantradol had a similar safety profile to other cannabinoids but was less effective than traditional antiemetics in controlling emesis .

- Comparative Studies : Reviews have indicated that while some studies suggest levonantradol can reduce nausea and vomiting, it does not consistently outperform standard treatments like metoclopramide or chlorpromazine .

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Crawford & Buckman, 1986 | 32 patients | Nabilone vs. Metoclopramide | No significant difference in vomiting control |

| Hutcheon et al., 1983 | 108 patients | Levonantradol vs. Chlorpromazine | More effective but higher CNS side effects noted |

| Esfandyari et al., 2007 | 52 volunteers | Dronabinol vs. Placebo | Dronabinol relaxed colon but increased sensation ratings |

Safety Profile

Levonantradol's safety profile is comparable to other cannabinoids, with common side effects including dizziness (65%), burning at the injection site (48%), and mild sedation (44%) observed in clinical trials . Notably, urinary retention was reported at higher doses, indicating the need for careful dose management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.